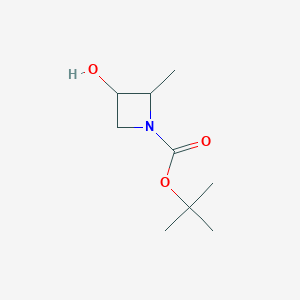

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

描述

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl group at position 3, a methyl group at position 2, and a tert-butyl carbamate (Boc) protecting group at the nitrogen atom. This compound exists in multiple stereoisomeric forms, including (2S,3R), (2S,3S), and (2R,3R) configurations, each with distinct physical and chemical properties . Key identifiers include:

- CAS Numbers: 1354955-59-1 (unspecified stereochemistry), 1638744-75-8 ((2R,3R)-isomer)

- Molecular Formula: C₉H₁₇NO₃

- Molecular Weight: 187.24 g/mol .

It is primarily used as a building block in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders .

属性

IUPAC Name |

tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLFUJCDADLZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Preparation Protocols and Reaction Conditions

| Step | Reagents & Conditions | Yield (%) | Notes & Purification |

|---|---|---|---|

| 1. Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with methylmagnesium bromide (3 M in diethyl ether) | Addition at 0 °C, stirring for 1–3 hours, then warming to room temperature; quenching with saturated NH4Cl aqueous solution | 78–99% | Extraction with ethyl acetate or diethyl ether, washing with brine and water, drying over MgSO4 or Na2SO4; purification by silica gel chromatography or preparative HPLC |

| 2. Alternative reaction with methylmagnesium chloride in THF | 0 °C for 1 hour, inert atmosphere (N2), followed by aqueous quench | 99% | High purity off-white solid obtained; workup involves extraction and drying, followed by concentration |

| 3. Purification | Silica gel chromatography using hexanes/ethyl acetate (1:1) or 50% EtOAc in hexane as eluent; reverse-phase HPLC for higher purity | — | Removal of solvents under reduced pressure; final product isolated as oil or solid depending on conditions |

These methods consistently yield tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, which is a close analog; the 2-methyl variant follows analogous steps with stereochemical control measures to ensure the correct trans-configuration at positions 2 and 3.

Key Reaction Mechanism Insights

- Nucleophilic Addition: The Grignard reagent (methylmagnesium bromide or chloride) attacks the carbonyl carbon of the azetidinone ring, forming a tertiary alcohol at the 3-position.

- Boc Protection Stability: The Boc group on the nitrogen remains intact during the reaction, protecting the azetidine nitrogen from side reactions.

- Stereochemical Outcome: The trans-configuration at the 2- and 3-positions is typically controlled by the starting material stereochemistry and reaction conditions, including temperature and solvent choice.

Typical Reaction Parameters and Outcomes

| Parameter | Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 0 °C to room temperature (20–35 °C) | Lower temperatures favor controlled addition and reduce side reactions |

| Reaction Time | 1 to 20 hours | Longer times ensure complete conversion, especially at low temperatures |

| Solvents | THF, diethyl ether | Aprotic solvents stabilize Grignard reagents and facilitate nucleophilic addition |

| Atmosphere | Inert (N2) | Prevents moisture and oxygen interference with Grignard reagents |

| Workup | Saturated ammonium chloride aqueous quench | Neutralizes excess Grignard reagent and facilitates phase separation |

Research Findings and Optimization

- Yield Optimization: Yields reported range from 78% to 99% depending on precise conditions and purification methods. For example, methylmagnesium chloride in THF at 0 °C for 1 hour followed by aqueous quench yields up to 99% pure product.

- Purity and Characterization: Purification by silica gel chromatography or reverse-phase HPLC is essential to achieve high purity. Characterization by ¹H NMR confirms the presence of hydroxyl and methyl groups, with typical chemical shifts around 3.7–3.9 ppm for the azetidine protons and 1.4 ppm for the tert-butyl group.

- Stereochemical Confirmation: Advanced techniques such as X-ray crystallography and low-temperature NMR have been employed in related azetidine derivatives to confirm trans stereochemistry, which is critical for biological activity and further synthetic applications.

Comparative Table of Preparation Methods

| Method | Grignard Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|---|

| Method A | Methylmagnesium bromide (3 M in Et2O) | THF | 0 °C to RT | 3 h | 87 | Silica gel chromatography | Oil product |

| Method B | Methylmagnesium bromide (3 M in Et2O) | Et2O | 0 °C to RT | 19.75 h | 84 | RP HPLC | White solid |

| Method C | Methylmagnesium bromide (3 M in Et2O) | Diethyl ether | 0 °C | 1 h | 78.3 | Silica gel chromatography | Oil product |

| Method D | Methylmagnesium chloride (3 M in THF) | THF | 0 °C | 1 h | 99 | Extraction and drying | Off-white solid |

Industrial Scale Considerations

Industrial synthesis typically scales up these laboratory methods with optimizations such as:

- Use of continuous flow reactors for controlled addition and temperature management

- Enhanced purification via recrystallization or preparative chromatography

- Use of inert atmosphere and moisture control to maintain Grignard reagent activity

- Process analytical technology (PAT) tools like HPLC and NMR for real-time monitoring

化学反应分析

Types of Reactions

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

科学研究应用

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate has several scientific research applications, including:

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The azetidine ring can also interact with various biomolecules, affecting their structure and activity.

相似化合物的比较

Structural Analogs in the Azetidine Family

The following table summarizes key structural analogs, highlighting substituent variations and their impact:

Key Observations:

- Substituent Effects : The introduction of a methyl group at position 2 (as in the target compound) increases steric hindrance compared to unsubstituted analogs like tert-butyl 3-hydroxyazetidine-1-carboxylate. This impacts reactivity in coupling reactions .

- Functional Group Diversity: The presence of amino (NH₂) or hydroxyethyl (CH₂CH₂OH) groups alters solubility and reactivity. For example, the amino-substituted analog is more nucleophilic, enabling peptide bond formation .

- Synthetic Yields : Complex substituents (e.g., 4-methoxyphenyl in the hydroxybutyl derivative) reduce synthetic yields (42% vs. 62% for simpler amide derivatives) due to steric and electronic challenges .

Stereoisomeric Variants

The target compound’s stereoisomers exhibit distinct properties:

Stereochemistry critically influences biological activity. For instance, the (2R,3R)-isomer is preferred in certain kinase inhibitors due to optimal binding conformations .

Functional Group Analogs in Other Heterocycles

- Pyrrolidine Derivatives: Tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate (CAS N/A) shares a Boc-protected amine but features a five-membered ring. Pyrrolidines generally exhibit higher ring strain relief and conformational flexibility compared to azetidines, impacting pharmacokinetics .

- Piperidine Derivatives : Larger six-membered rings (e.g., Boc-piperidines) offer enhanced metabolic stability but reduced blood-brain barrier penetration compared to azetidines .

生物活性

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate (TBM) is an organic compound characterized by its unique azetidine ring structure, molecular formula , and a molar mass of approximately 187.24 g/mol. This compound contains a tert-butyl group, a hydroxyl group, and a carboxylate functional group, which contribute to its chemical reactivity and potential biological activity. This article reviews the biological activity of TBM, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Features

The structural features of TBM include:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle.

- Tert-butyl Group : Enhances lipophilicity and influences reactivity.

- Hydroxyl Group : Contributes to its potential biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₃ |

| Molar Mass | 187.24 g/mol |

| Density | ~1.1 g/cm³ |

| Boiling Point | ~263 °C |

| LogP | 0.33 (moderate hydrophobicity) |

Interaction Studies

Preliminary investigations into TBM's biological activity have focused on its binding affinity with various biological targets, particularly enzymes involved in metabolic pathways. While specific kinetic studies are still needed, initial results suggest that TBM may interact with key metabolic enzymes, potentially influencing their activity.

Antioxidant Potential

Research has indicated that compounds with similar structural features to TBM exhibit antioxidant properties. For example, azetidine derivatives containing hydroxyl groups have been studied for their ability to scavenge free radicals, indicating that TBM may also possess antioxidant capabilities .

Target of Action

The tert-butyl group in TBM is known for its unique reactivity patterns, which may influence the compound's interactions with biological targets. This group is often involved in biosynthetic and biodegradation pathways, potentially affecting enzyme mechanisms and protein-ligand interactions.

Mode of Action

The exact mode of action for TBM remains under investigation. However, the presence of functional groups such as hydroxyl and carboxylate suggests that it could participate in various biochemical reactions that modulate biological processes.

Comparative Analysis

To better understand the uniqueness of TBM within its class of compounds, a comparative analysis with structurally similar azetidines is presented below:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate | 171919-81-6 | Similar structure; different stereochemistry |

| Tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate | 1354955 | Enantiomeric form; potential differences in activity |

| Tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate | 99770589 | Different stereochemistry; variations in pharmacological effects |

This table illustrates how variations in stereochemistry can lead to significant differences in biological activity among azetidine derivatives.

常见问题

Q. What are the established synthetic routes for synthesizing tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate, and what reagents are critical for its stereochemical control?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with azetidine ring formation. Key steps include:

- Azetidine Ring Construction : Cyclization of precursors (e.g., β-amino alcohols) under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to form the azetidine core.

- Hydroxy and Methyl Group Introduction : Hydroxylation via Sharpless epoxidation or hydroxylamine addition, followed by methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).

- Boc Protection : tert-Butyloxycarbonyl (Boc) group installation via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP and triethylamine .

- Critical Reagents : DMAP and triethylamine are essential for Boc protection efficiency; temperature control (0–20°C) minimizes side reactions .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.5–4.5 ppm (azetidine protons), and δ 1.8–2.2 ppm (methyl group). Hydroxy proton (δ ~3.0 ppm) may appear as a broad singlet.

- ¹³C NMR : Boc carbonyl at ~155 ppm, azetidine carbons at 50–70 ppm .

- HPLC-MS : Confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₉NO₃: 201.14 g/mol) and purity (>95% by area under the curve) .

- FT-IR : Stretch at ~1680 cm⁻¹ (Boc carbonyl) and ~3400 cm⁻¹ (hydroxy group) .

Q. How should this compound be stored to ensure long-term stability, and what are the degradation indicators?

- Methodological Answer :

- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition. Monitor via HPLC for new peaks (e.g., tert-butyl alcohol or CO₂ release from Boc cleavage) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact; wash hands immediately after handling .

- Ventilation : Work in a fume hood to minimize inhalation risks. No occupational exposure limits are established, but treat as a potential irritant based on structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Temperature Optimization : Lower temperatures (0–5°C) during Boc protection reduce racemization .

- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) for Boc reactions; switch to THF for methylation steps to enhance nucleophilicity .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective hydroxy group functionalization .

Q. How do purity discrepancies in this compound impact downstream reactivity in medicinal chemistry applications?

- Methodological Answer :

- Impurity Analysis : Trace amines (e.g., unreacted azetidine precursors) can catalyze Boc deprotection. Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure product .

- Reactivity Studies : Compare coupling reactions (e.g., amide bond formation) using batches of varying purity. Lower purity (<90%) reduces yields due to competing side reactions .

Q. How should researchers resolve contradictions in hazard classification data for structurally related azetidine derivatives?

- Methodological Answer :

- Data Cross-Validation : Compare SDS entries for analogs (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) to identify inconsistencies. For example, some analogs are non-hazardous , while others require strict PPE .

- Experimental Testing : Conduct acute toxicity assays (e.g., zebrafish embryo model) to classify hazards empirically .

Q. What strategies enable selective functionalization of the hydroxy group in this compound without Boc deprotection?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the hydroxy group as a TMS ether (trimethylsilyl chloride, imidazole) before alkylation/acylation .

- Mild Reaction Conditions : Use Mitsunobu conditions (DEAD, Ph₃P) for etherification at 0°C to avoid Boc cleavage .

Q. What novel applications exist for this compound in surface chemistry or materials science?

- Methodological Answer :

- Surface Functionalization : Immobilize the compound on silica nanoparticles via hydroxy group coupling to study organic-inorganic hybrid materials. Monitor adsorption using microspectroscopic imaging .

- Polymer Modification : Incorporate into polyurethanes as a crosslinker; evaluate thermal stability via TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。